![molecular formula C19H19N3O2 B3060470 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone CAS No. 421558-80-7](/img/structure/B3060470.png)
2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone
Overview
Description
2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as PD 153035, and it belongs to the class of quinazoline derivatives.
Scientific Research Applications
Antimicrobial Activities
The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl) [1,2,4]triazolo[3,4-b][1,3]benzoxazole led to the discovery of compounds with antimicrobial potential . These newly synthesized molecules were screened for their activities against microorganisms. Some exhibited good or moderate antimicrobial effects, making them promising candidates for combating infections.
Medicinal Chemistry
Azoles, including triazoles, play a crucial role in medicinal chemistry. They are widely used as antimicrobial agents due to their safety profile and high therapeutic index. Conazoles, a major class of azole-based drugs, find applications in treating fungal infections, especially in immune-compromised patients . Understanding the interactions of 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone with biological targets can provide valuable insights for drug development.
Pyrotechnics
Pyrotechnic compositions often rely on nitrogen-rich compounds for colorful displays. Our compound’s unique structure may contribute to novel pyrotechnic formulations.
properties
IUPAC Name |
2-(4-methylphenyl)-6-morpholin-4-yl-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-2-4-14(5-3-13)18-20-17-7-6-15(12-16(17)19(23)21-18)22-8-10-24-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDOTQFIOYXRPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202818 | |
Record name | 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone | |
CAS RN |
421558-80-7 | |
Record name | 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421558-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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